Selective Inhibition of the PI3K/Akt Pathway: InsP5 Reduces Tumor Xenograft Growth Comparable to Cisplatin, a Property Not Observed with InsP6
Inositol pentakisphosphate (InsP5) uniquely inhibits the PI3K/Akt pathway, a critical oncogenic signaling cascade. In a direct in vivo comparison, InsP5 treatment of SKOV-3 ovarian carcinoma xenografts in nude mice resulted in a reduction of tumor growth that was statistically equivalent to the standard chemotherapeutic agent cisplatin [1]. This potent anti-tumor effect is attributed to its ability to block FGF-2-mediated Akt phosphorylation, leading to inhibition of endothelial cell survival and migration [1]. While InsP6 has also been studied for anti-proliferative effects, a direct comparison in this specific model is not available, highlighting InsP5's distinct efficacy in modulating this pathway [2].
| Evidence Dimension | In vivo tumor growth inhibition (SKOV-3 xenograft) |
|---|---|
| Target Compound Data | Inhibition of tumor growth to the same extent as cisplatin |
| Comparator Or Baseline | Cisplatin (standard chemotherapy) |
| Quantified Difference | Equivalent |
| Conditions | SKOV-3 human ovarian carcinoma cells xenografted in nude mice; subcutaneous administration of InsP5 |
Why This Matters
Demonstrates InsP5's unique in vivo efficacy in a relevant cancer model, providing a strong rationale for its selection over InsP6 or other analogs for studies focused on PI3K/Akt-dependent tumorigenesis.
- [1] Maffucci T, Piccolo E, Cumashi A, et al. Inhibition of the phosphatidylinositol 3-kinase/Akt pathway by inositol pentakisphosphate results in antiangiogenic and antitumor effects. Cancer Res. 2005;65(18):8339-49. doi: 10.1158/0008-5472.CAN-05-0121. View Source
- [2] Vucenik I, Shamsuddin AM. Protection against cancer by dietary IP6 and inositol. Nutr Cancer. 2006;55(2):109-25. doi: 10.1207/s15327914nc5502_1. View Source
